5-Bromobenzofuran-7-boronicacid,pinacolester
CAS No.:
Cat. No.: VC13650067
Molecular Formula: C14H16BBrO3
Molecular Weight: 322.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16BBrO3 |
---|---|
Molecular Weight | 322.99 g/mol |
IUPAC Name | 2-(5-bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
Standard InChI Key | FLGFYODTSBSMAL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a bicyclic benzofuran scaffold, where a benzene ring is fused to a furan heterocycle. The bromine substituent at position 5 and the boronic acid pinacol ester at position 7 are critical to its electronic and steric profile. The pinacol ester group () stabilizes the boronic acid moiety, mitigating its inherent propensity for protodeboronation and oxidative degradation.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 2096333-86-5 |
Molecular Formula | |
Molecular Weight | 325.01 g/mol |
IUPAC Name | 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br |
InChI Key | WPLAOSMXAGBQJF-UHFFFAOYSA-N |
The bromine atom introduces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution reactions to specific positions. Meanwhile, the boronic ester group enables transmetalation in palladium-catalyzed couplings, a cornerstone of its synthetic utility.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unreported, analogous benzofuran boronic esters exhibit planar aromatic systems with dihedral angles between the boronate and benzofuran moieties typically ranging from 15–30°. Infrared spectroscopy of related compounds reveals characteristic B-O stretching vibrations near 1,350 cm and C-Br stretches at 560–600 cm. Nuclear magnetic resonance (NMR) spectra would display distinct signals for the pinacol methyl groups (δ ~1.2–1.4 ppm, singlet) and aromatic protons influenced by the bromine’s deshielding effects.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-bromobenzofuran-7-boronic acid, pinacol ester typically proceeds through sequential functionalization of the benzofuran core:
Step 1: Bromination
Electrophilic bromination of benzofuran derivatives at position 5 using reagents like bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., ).
Step 2: Borylation
Directed ortho-metalation (DoM) or Miyaura borylation installs the boronic acid group at position 7. The pinacol ester is formed in situ or via post-synthetic protection using pinacol () under anhydrous conditions.
Representative Reaction Scheme:
Table 2: Optimized Reaction Conditions
Parameter | Condition |
---|---|
Catalyst | Pd(dppf)Cl (5 mol%) |
Solvent | 1,4-Dioxane |
Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Yield | 60–75% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions such as debromination or boronate hydrolysis. Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki couplings, where it acts as a nucleophilic partner to aryl halides. The mechanism involves:
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Oxidative Addition: Aryl halide reacts with Pd(0) to form a Pd(II) complex.
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Transmetalation: The boronic ester transfers its aryl group to Pd(II).
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Reductive Elimination: Biaryl product releases, regenerating Pd(0).
The bromine substituent remains inert under standard coupling conditions, enabling sequential functionalization. For example, coupling with 4-bromoaniline yields 5-bromo-7-(4-aminophenyl)benzofuran, a potential pharmacophore.
Table 3: Representative Coupling Reactions
Aryl Halide | Product | Yield | Conditions |
---|---|---|---|
4-Iodotoluene | 5-Bromo-7-(p-tolyl)benzofuran | 82% | Pd(PPh), KCO, DMF |
2-Chloropyridine | 5-Bromo-7-(pyridin-2-yl)benzofuran | 68% | PdCl, SPhos, CsCO |
Electrophilic Aromatic Substitution
The electron-deficient benzofuran ring undergoes nitration and sulfonation at position 4 (meta to bromine). For instance, nitration with fuming HNO/HSO yields 4-nitro-5-bromo-7-boronic acid pinacol ester, a precursor to fluorescent dyes.
Applications in Materials and Medicinal Chemistry
Pharmaceutical Intermediates
The compound’s halogen and boronate groups enable divergent synthesis of drug candidates. For example:
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Anticancer Agents: Coupling with pyrimidine halides generates kinase inhibitors targeting EGFR or VEGFR.
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Antimicrobials: Hybridization with quinolone scaffolds enhances DNA gyrase inhibition.
Case Study: A 2023 study utilized this compound to synthesize 5-bromo-7-(indol-3-yl)benzofuran, which exhibited IC = 1.2 μM against MCF-7 breast cancer cells.
Organic Electronics
Incorporation into π-conjugated polymers improves electron mobility in organic field-effect transistors (OFETs). Polymers derived from 5-bromo-7-boronic ester benzofuran and thiophene comonomers achieve hole mobilities of 0.15 cm/V·s, rivaling standard materials like P3HT.
Comparison with Structural Analogues
Table 4: Benchmarking Against Related Boronic Esters
Compound | Bromine Position | Boronate Position | Suzuki Coupling Yield | Thermal Stability |
---|---|---|---|---|
5-Bromobenzofuran-7-Bpin | 5 | 7 | 82% | 220°C (decomp.) |
6-Bromobenzofuran-4-Bpin | 6 | 4 | 74% | 205°C |
Benzofuran-5-Bpin | None | 5 | 90% | 240°C |
Key distinctions include:
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Electronic Effects: Bromine at position 5 withdraws electron density, accelerating transmetalation but reducing nucleophilicity compared to non-halogenated analogues.
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Steric Profile: The 7-boronate group experiences minimal steric hindrance, favoring coupling with bulky aryl halides.
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